Disodium 3,3'-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula and a CAS number of 27738-87-0. It is categorized as a sulfonate derivative, specifically a dithiobis compound, which indicates the presence of two thiol groups linked by a disulfide bond. This compound is primarily used in various scientific applications, particularly in the fields of biochemistry and analytical chemistry.
Disodium 3,3'-dithiobis(benzenesulphonate) can be sourced from chemical suppliers and is classified under several categories:
The synthesis of disodium 3,3'-dithiobis(benzenesulphonate) typically involves the reaction of benzenesulfonic acid derivatives with thiol compounds. A common method includes:
The synthesis may require controlled conditions such as temperature and pH to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.
O=S(O)(c1ccccc1)S(=O)(O)c1ccccc1
.Disodium 3,3'-dithiobis(benzenesulphonate) participates in various chemical reactions:
The compound's ability to donate electrons makes it useful in redox reactions, particularly in biological systems where it may help stabilize reactive intermediates.
Disodium 3,3'-dithiobis(benzenesulphonate) functions primarily as a reducing agent. Its mechanism involves:
This mechanism is critical in various biological processes, including detoxification pathways.
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into its thermal stability and decomposition behavior.
Disodium 3,3'-dithiobis(benzenesulphonate) has several scientific uses:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1